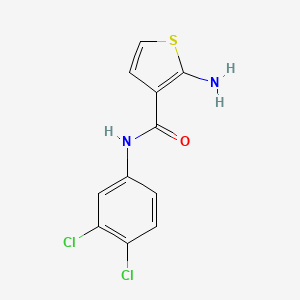![molecular formula C26H23N3O4S B6119956 N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6119956.png)
N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide, commonly known as MPS, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. MPS is a small molecule inhibitor that has shown promising results in preclinical studies for treating cancer, inflammation, and autoimmune diseases.
作用机制
MPS works by binding to the BH3 binding groove of BCL-2, a protein that plays a key role in regulating apoptosis. By binding to BCL-2, MPS prevents the protein from inhibiting apoptosis, leading to the death of cancer cells. In inflammation, MPS works by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. MPS has also been shown to inhibit the activity of the enzyme, PARP-1, which plays a key role in DNA repair.
Biochemical and Physiological Effects:
MPS has been shown to have a range of biochemical and physiological effects. In cancer cells, MPS has been shown to induce apoptosis, leading to the death of cancer cells. In inflammation, MPS has been shown to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. MPS has also been shown to reduce joint inflammation and cartilage damage in rheumatoid arthritis.
实验室实验的优点和局限性
MPS has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, making it cost-effective for research purposes. MPS has also been extensively studied in preclinical studies, making it a well-established compound for research. However, MPS has limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. MPS also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for MPS research. One potential direction is to explore the use of MPS in combination with other cancer therapies to enhance its effectiveness. Another potential direction is to develop more potent and selective inhibitors of BCL-2. MPS could also be studied for its potential use in treating other diseases such as neurodegenerative diseases. Finally, MPS could be studied for its potential as a diagnostic tool for cancer, as BCL-2 is overexpressed in many cancer cells.
合成方法
MPS can be synthesized through a multi-step process involving the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with 2-pyridinecarboxaldehyde to form N-(2-methoxybenzoyl)-2-pyridinecarboxamide. This intermediate compound is then reacted with phenylsulfonyl chloride and sodium hydroxide to form the final product, MPS.
科学研究应用
MPS has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, MPS has shown promising results as a potent inhibitor of the oncogenic protein, BCL-2. MPS has also been studied for its anti-inflammatory properties and has shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. MPS has also been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, where it has shown to reduce joint inflammation and cartilage damage.
属性
IUPAC Name |
4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-33-24-12-6-5-11-23(24)28-26(30)21-16-14-20(15-17-21)19-29(25-13-7-8-18-27-25)34(31,32)22-9-3-2-4-10-22/h2-18H,19H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDGUKPKQBYHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(pyridin-2-yl)amino]methyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6119895.png)
![N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6119904.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6119911.png)
![3-({[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6119924.png)
![2-benzyl-3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B6119926.png)
![2-methyl-7-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6119927.png)

![5-(2-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6119938.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119940.png)
![(3S*)-4-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B6119944.png)
![3,4,5-trimethoxybenzaldehyde {2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-6-oxo-6,9-dihydro-1H-purin-8-yl}hydrazone](/img/structure/B6119954.png)
![2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B6119960.png)